N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
Description
The compound N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a pyrimidinone derivative characterized by a 1,6-dihydropyrimidin-6-one core. Key structural features include:
- A 3-nitrobenzylthio group at position 2, contributing electron-withdrawing properties.
- An amino group at position 4, which may participate in hydrogen bonding.
Properties
CAS No. |
868228-27-7 |
|---|---|
Molecular Formula |
C20H19N5O6S |
Molecular Weight |
457.46 |
IUPAC Name |
N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H19N5O6S/c1-30-14-7-6-12(9-15(14)31-2)18(26)22-16-17(21)23-20(24-19(16)27)32-10-11-4-3-5-13(8-11)25(28)29/h3-9H,10H2,1-2H3,(H,22,26)(H3,21,23,24,27) |
InChI Key |
CFOIGWXDQRTJSA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core with various functional groups that contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 397.41 g/mol. The presence of the nitro group in the benzyl moiety is particularly noteworthy as it plays a critical role in the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5O4S |
| Molecular Weight | 397.41 g/mol |
| Structural Features | Pyrimidine ring, nitrobenzyl thio group, dimethoxybenzamide moiety |
The primary mechanism of action for this compound involves hypoxia-selective cytotoxicity . Under low oxygen conditions, the nitro group is enzymatically reduced to form cytotoxic intermediates that preferentially target hypoxic tumor cells while sparing healthy tissues. This selectivity is crucial for developing targeted cancer therapies.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown promise as a hypoxia-selective cytotoxin in various cancer models. Studies have demonstrated its ability to inhibit tumor growth by inducing apoptosis in cancer cells under hypoxic conditions.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have been noted for their antimicrobial activity, indicating that this compound may also interact with microbial targets.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development:
- Study on Nitrobenzoate-Derived Compounds : A study highlighted the anticancer effects of nitrobenzoate derivatives, noting their ability to inhibit tumor cell proliferation and induce apoptosis through various pathways . This suggests that this compound could exhibit similar effects due to its structural similarities.
- Targeting Hypoxic Tumor Cells : Research focusing on hypoxia-selective agents has shown that compounds with nitro groups can be activated under low oxygen conditions, leading to selective cytotoxicity against hypoxic tumor cells . This aligns with the proposed mechanism of action for the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound is compared to structurally related pyrimidinone derivatives (Table 1).
Table 1: Structural and Synthetic Comparison of Pyrimidinone Derivatives
Key Observations:
- Substituent Effects on Yield :
- Thermal Stability :
- Mass Spectrometry :
Functional Group Impact on Physicochemical Properties
- In contrast, sulfonamide derivatives (e.g., IX) exhibit strong hydrogen-bonding capacity due to -SO₂NH₂ groups .
- Lipophilicity :
Implications for Drug Development
- Sulfonamide Derivatives (IX, 19) : These may target enzymes with sulfonamide-binding pockets, such as carbonic anhydrase .
- Thioether Analogs (VII, 19) : Enhanced lipophilicity could improve blood-brain barrier penetration for CNS targets .
- Nitro Groups (Target Compound, IX) : The nitro group may serve as a prodrug motif, undergoing reduction to an amine in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
